Positional Isomerism: Secondary vs. Primary Alcohol Structural Identity Confirmation
Hexadecan-3-ol is structurally distinct from the more common primary alcohol isomer, 1-hexadecanol. As a secondary alcohol, the hydroxyl group is located at the C3 position, whereas in 1-hexadecanol, it is at the terminal C1 position [1]. This positional isomerism is definitively confirmed by spectroscopic data. The compound's IR spectrum, provided by NIST, is a unique fingerprint that unequivocally differentiates it from its isomers [2]. The IUPAC Standard InChIKey is ACDUHTSVVVHMGU-UHFFFAOYSA-N [1].
| Evidence Dimension | Molecular Structure (Positional Isomerism) |
|---|---|
| Target Compound Data | Secondary alcohol; Hydroxyl at C3; InChIKey: ACDUHTSVVVHMGU-UHFFFAOYSA-N [1] |
| Comparator Or Baseline | 1-Hexadecanol (Cetyl Alcohol): Primary alcohol; Hydroxyl at C1; InChIKey: FWWQKRXKHIRPJY-UHFFFAOYSA-N [3] |
| Quantified Difference | Qualitative difference in molecular structure and spectroscopy (unique IR fingerprint [2]) |
| Conditions | NIST Chemistry WebBook; CAS Common Chemistry database |
Why This Matters
This confirms the procurement of the correct, structurally distinct secondary alcohol, which is critical for applications requiring specific interfacial behavior and chemical reactivity different from primary alcohols.
- [1] CAS Common Chemistry. (±)-3-Hexadecanol (CAS RN 593-03-3). American Chemical Society. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=593-03-3 View Source
- [2] NIST Chemistry WebBook. 3-Hexadecanol - IR Spectrum. National Institute of Standards and Technology. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C593033&Units=SI&Mask=80#IR-Spec View Source
- [3] PubChem. 1-Hexadecanol (Compound Summary). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Hexadecanol View Source
